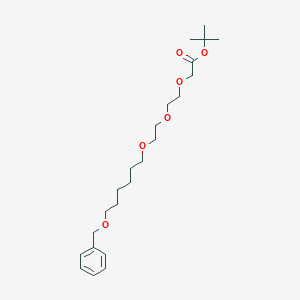

Boc-C1-PEG3-C4-OBn

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-C1-PEG3-C4-OBn, auch bekannt als PROTAC-Linker 15, ist eine Verbindung, die hauptsächlich als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. PROTACs sind Moleküle, die entwickelt wurden, um Zielproteine selektiv abzubauen, indem sie das Ubiquitin-Proteasom-System in Zellen ausnutzen. This compound zeichnet sich durch seine Polyethylenglykol-(PEG)-Zusammensetzung aus, die den PROTAC-Molekülen Flexibilität und Löslichkeit verleiht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit dem Schutz von funktionellen Gruppen und der Bildung der PEG-Kette. Der typische Syntheseweg umfasst:

Schutz von Hydroxylgruppen: Die Hydroxylgruppen werden mit tert-Butyloxycarbonyl-(Boc)-Gruppen geschützt.

Bildung der PEG-Kette: Die PEG-Kette wird durch Verknüpfung von Ethylenglykoleinheiten gebildet.

Kupplungsreaktionen: Die PEG-Kette wird mit Benzylgruppen und anderen funktionellen Gruppen gekoppelt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Es werden große Mengen an Ausgangsmaterialien verwendet, um die PEG-Kette herzustellen.

Reinigung: Die Verbindung wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Reinheit und Konsistenz zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Benzylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Entschützungsreaktionen: Die Boc-Gruppen können unter sauren Bedingungen entfernt werden, um die Hydroxylgruppen freizulegen.

Kupplungsreaktionen: Die Verbindung kann mit anderen Molekülen gekoppelt werden, um PROTACs zu bilden.

Häufige Reagenzien und Bedingungen

Saure Bedingungen: werden zur Entschützung von Boc-Gruppen verwendet.

Basenkatalysatoren: werden für Substitutionsreaktionen verwendet.

Lösungsmittel: Häufige Lösungsmittel sind Dimethylsulfoxid (DMSO) und Dichlormethan (DCM).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene PROTAC-Moleküle, die entwickelt wurden, um spezifische Proteine zum Abbau zu zielen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: wird bei der Synthese von PROTACs verwendet, um Proteinabbaumechanismen zu untersuchen.

Biologie: wird in Zellstudien eingesetzt, um die Rolle spezifischer Proteine zu untersuchen.

Medizin: potenzielle therapeutische Anwendungen bei der gezielten Abbau von krankheitsbedingten Proteinen.

Industrie: wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet.

Wirkmechanismus

This compound fungiert als Linker in PROTAC-Molekülen. Der Mechanismus umfasst:

Bindung an E3-Ubiquitin-Ligase: Ein Ende des PROTAC-Moleküls bindet an eine E3-Ubiquitin-Ligase.

Bindung an Zielprotein: Das andere Ende bindet an das Zielprotein.

Ubiquitinierung und Abbau: Das Zielprotein wird ubiquitiniert und anschließend vom Proteasom abgebaut.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-C1-PEG3-C4-OBn involves multiple steps, starting with the protection of functional groups and the formation of the PEG chain. The typical synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) groups.

Formation of PEG Chain: The PEG chain is formed by linking ethylene glycol units.

Coupling Reactions: The PEG chain is coupled with benzyl groups and other functional groups to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the PEG chain.

Purification: The compound is purified using techniques such as column chromatography and recrystallization.

Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-C1-PEG3-C4-OBn undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the hydroxyl groups.

Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of Boc groups.

Base Catalysts: Used for substitution reactions.

Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Major Products

The major products formed from these reactions include various PROTAC molecules designed to target specific proteins for degradation .

Wissenschaftliche Forschungsanwendungen

Boc-C1-PEG3-C4-OBn has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for studying protein degradation mechanisms.

Biology: Employed in cellular studies to investigate the role of specific proteins.

Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.

Industry: Used in the development of new drugs and therapeutic agents.

Wirkmechanismus

Boc-C1-PEG3-C4-OBn functions as a linker in PROTAC molecules. The mechanism involves:

Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Binding to Target Protein: The other end binds to the target protein.

Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Boc-C2-PEG4-C5-OBn: Ein weiterer PROTAC-Linker mit einer etwas anderen PEG-Kettenlänge.

Boc-C3-PEG5-C6-OBn: Ein PROTAC-Linker mit einer längeren PEG-Kette und anderen funktionellen Gruppen.

Einzigartigkeit

Boc-C1-PEG3-C4-OBn ist aufgrund seiner spezifischen PEG-Kettenlänge und funktionellen Gruppen einzigartig, die optimale Flexibilität und Löslichkeit für die PROTAC-Synthese bieten. Seine spezifische Struktur ermöglicht eine effiziente Bindung und den Abbau von Zielproteinen.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O6/c1-23(2,3)29-22(24)20-28-18-17-26-16-15-25-13-9-4-5-10-14-27-19-21-11-7-6-8-12-21/h6-8,11-12H,4-5,9-10,13-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVTEMDPRBJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCCCCCOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2676822.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2676829.png)

![5-Chloro-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2676831.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2676834.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)

![3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2676844.png)